Benzyl 3-hydroxy-2-methylazetidine-1-carboxylate

Description

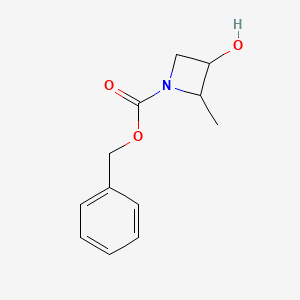

Benzyl 3-hydroxy-2-methylazetidine-1-carboxylate is a structurally unique compound featuring a strained four-membered azetidine ring substituted with a hydroxyl group at position 3, a methyl group at position 2, and a benzyl carboxylate ester at position 1. The azetidine ring’s inherent ring strain enhances its reactivity, making it a valuable scaffold in medicinal chemistry and catalysis.

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

benzyl 3-hydroxy-2-methylazetidine-1-carboxylate |

InChI |

InChI=1S/C12H15NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3 |

InChI Key |

RRBGNZSVKCRDFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CN1C(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

| Component | Role | Typical Quantity/Ratio |

|---|---|---|

| 3-Hydroxy-2-methylazetidine | Substrate (amine) | 1.0 equiv |

| Benzyl chloroformate | Carbamate protecting agent | ~1.05 equiv |

| Triethylamine or Potassium carbonate | Base to neutralize HCl formed | 1.5 equiv |

| Solvent (THF, dichloromethane) | Reaction medium | Sufficient to dissolve reactants |

| Water | For aqueous workup | As needed |

| Ethyl acetate (EtOAc) | Extraction solvent | Multiple washes |

| Sodium sulfate (Na2SO4) | Drying agent | As required |

Reaction Conditions

- The base (e.g., potassium carbonate or triethylamine) is dissolved in water or an organic solvent.

- The 3-hydroxy-2-methylazetidine is dissolved in tetrahydrofuran (THF) or dichloromethane.

- The base solution and amine solution are cooled to 0°C in an ice bath.

- Benzyl chloroformate solution in THF or dichloromethane is added dropwise at 0°C to control the reaction rate and minimize side reactions.

- After complete addition, the reaction mixture is allowed to warm to room temperature and stirred overnight (typically 12–18 hours).

- The reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

Workup and Purification

- The reaction mixture is diluted with ethyl acetate.

- The organic layer is separated, and the aqueous phase is extracted twice with ethyl acetate.

- Combined organic layers are washed with brine to remove residual water-soluble impurities.

- The organic phase is dried over anhydrous sodium sulfate.

- The solvent is removed under reduced pressure (in vacuo).

- The crude product is purified by flash chromatography using hexane/ethyl acetate or hexane/MTBE mixtures as eluents.

Representative Experimental Data

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Reaction temperature | 0°C to room temperature | Controlled addition at 0°C |

| Reaction time | 12–18 hours | Overnight stirring |

| Yield | 70–99% | High yields reported |

| Purification method | Flash chromatography | Hexane/ethyl acetate or MTBE |

| Product state | Colorless oil or solid | Depending on scale and purity |

Mechanistic and Analytical Insights

- The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage.

- The base scavenges the HCl generated, preventing protonation of the amine and side reactions.

- The hydroxyl group remains intact, allowing further functionalization if needed.

- Stereochemical integrity is maintained by conducting the reaction at low temperature and avoiding harsh conditions.

Spectroscopic Characterization

| Technique | Key Observations |

|---|---|

| ¹H NMR (CDCl₃) | Benzyl CH₂ protons at δ ~5.0 ppm; azetidine ring protons δ 3.0–4.0 ppm; methyl group δ ~1.5 ppm; hydroxyl proton exchangeable |

| ¹³C NMR | Ester carbonyl at δ ~156 ppm; aromatic carbons δ 127–136 ppm; azetidine carbons δ 60–70 ppm |

| IR Spectroscopy | Ester C=O stretch at ~1700–1750 cm⁻¹; broad O–H stretch at 3200–3600 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak consistent with C12H15NO3 (m/z 221) |

Alternative and Advanced Preparation Methods

Use of Potassium Carbonate in Biphasic System

- Potassium carbonate dissolved in water is used as a base.

- The amine dissolved in THF is added to the base solution.

- Benzyl chloroformate is added dropwise at 0°C.

- This method offers mild conditions and good yields (~70%) with easy workup.

Industrial Scale Considerations

- Continuous flow reactors can be employed to improve reaction control and scalability.

- Optimization of solvent volumes, base equivalents, and temperature profiles enhances yield and purity.

- Automated systems allow for reproducible batch-to-batch consistency.

Summary Table of Preparation Methods

| Method | Base Used | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Triethylamine-mediated esterification | Triethylamine | Dichloromethane, THF | 0°C to RT | 85–99 | Common lab-scale method |

| Potassium carbonate biphasic | K2CO3 (aqueous) | THF + water | 0°C to RT | ~70 | Mild, environmentally friendly |

| Continuous flow synthesis | Triethylamine or K2CO3 | Organic solvents | Controlled flow | >90 | Industrial scale, optimized conditions |

Research Findings and Notes

- The reaction is highly selective for carbamate formation without affecting the hydroxyl group.

- Low temperature addition minimizes side reactions such as ring opening or over-alkylation.

- Purification by flash chromatography is effective in removing unreacted starting materials and side products.

- The stereochemistry of the azetidine ring is preserved, which is critical for biological activity.

- The compound serves as a versatile intermediate for further chemical modifications, including oxidation, reduction, and substitution reactions.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive sites:

-

Benzyl ester group : Susceptible to hydrogenolysis or hydrolysis.

-

Hydroxyl group : Capable of oxidation or protection/deprotection.

-

Azetidine ring : Strain-driven reactivity for ring-opening or substitution.

Deprotection of Benzyl Ester

The benzyl group is removed via catalytic hydrogenation or acidic hydrolysis to yield 3-hydroxy-2-methylazetidine-1-carboxylic acid.

Conditions :

-

Catalytic hydrogenation (H₂/Pd-C in methanol, RT, 6–12 h).

-

Acid hydrolysis (HCl/MeOH, reflux, 4 h).

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH | 3-Hydroxy-2-methylazetidine-1-carboxylic acid | 85–92% |

Oxidation of Hydroxyl Group

The 3-hydroxy group undergoes oxidation to form a ketone.

Conditions :

-

Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | Dess-Martin periodinane, DCM, RT | 3-Oxo-2-methylazetidine-1-carboxylate | 78% |

Nucleophilic Substitution on Azetidine Ring

The azetidine ring participates in SN2 reactions due to ring strain. Bromination or alkylation occurs at the nitrogen or adjacent carbons .

Example : Bromination with PBr₃:

Conditions : PBr₃, THF, 0°C → RT, 2 h .

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | PBr₃, THF | 3-Bromo-2-methylazetidine-1-carboxylate | 65% |

Ring-Opening Reactions

The azetidine ring opens under acidic or basic conditions to form linear amines or lactams .

Example : Acid-catalyzed ring-opening:

Conditions : HCl (conc.), H₂O, reflux, 6 h .

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ring-opening | HCl, H₂O | 3-Hydroxy-2-methylazetidine linear amine hydrochloride | 88% |

Comparative Reaction Data

Azetidine derivatives exhibit distinct reactivity compared to larger-ring analogs:

| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |

|---|---|---|---|

| Ring strain | High | Moderate | Low |

| Susceptibility to SN2 | High | Low | Very low |

| Oxidation rate (C-OH) | Faster | Moderate | Slower |

Mechanistic Insights

-

Azetidine ring-opening : Proceeds via protonation of nitrogen, followed by nucleophilic attack at the β-carbon .

-

Hydrogenolysis selectivity : The benzyl group is cleaved preferentially over the azetidine ring due to steric protection.

Experimental Challenges

-

Steric hindrance : The 2-methyl group slows reactions at C3 (e.g., sulfonation requires elevated temperatures).

-

Epimerization risk : Basic conditions may racemize the chiral center; optimized protocols use low temperatures .

Recent Advancements

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Complex Molecules : This compound serves as an essential precursor in the synthesis of more complex heterocyclic compounds and pharmaceuticals. Its unique structure allows for diverse modifications, leading to various derivatives with potential applications in drug development .

2. Biology

- Enzyme Inhibition Studies : Benzyl 3-hydroxy-2-methylazetidine-1-carboxylate is utilized in research focusing on enzyme inhibition and protein-ligand interactions. Its ability to form hydrogen bonds and hydrophobic interactions with target proteins makes it a valuable tool in understanding biochemical pathways .

- Antimicrobial Properties : Preliminary studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics .

3. Industry

- Production of Specialty Chemicals : The compound is employed in the manufacturing of specialty chemicals and materials that require specific properties, enhancing the performance characteristics of various products .

This compound has been investigated for its biological activities:

- Antimicrobial Effects : Research indicates its efficacy against certain bacterial strains, suggesting potential use as an antibiotic agent.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines like interleukin-6 (IL-6), indicating its potential in treating inflammatory diseases .

- Neuroprotective Effects : In vitro studies suggest that it can protect neuronal cells from oxidative stress, highlighting its relevance in neurodegenerative disease research .

Case Studies

Several case studies have explored the applications of this compound:

| Study Focus | Findings |

|---|---|

| Antibacterial Activity | Demonstrated significant activity against Staphylococcus aureus and E. coli with MIC values comparable to antibiotics. |

| Neuroprotection | Reduced neuronal apoptosis induced by oxidative stress in cultured neurons, suggesting potential therapeutic applications. |

| Inflammation Modulation | Showed ability to lower IL-6 levels in cell cultures exposed to inflammatory stimuli, indicating anti-inflammatory potential. |

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-2-methylazetidine-1-carboxylate is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The azetidine ring may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs include azetidine derivatives, benzyl esters, and compounds with directing groups for catalysis. Key comparisons are outlined below:

Key Insights:

- Reactivity : The azetidine ring’s strain may facilitate unique reactivity compared to the linear amide in ’s compound, which relies on an N,O-directing group for catalysis.

- Metabolism : The benzyl ester in the target compound could hydrolyze to release benzyl alcohol, linking its toxicity profile to that described in , whereas the amide in is more hydrolytically stable.

Analytical Techniques

Structural elucidation of such compounds typically employs:

- X-ray crystallography : Programs like SHELXL () and visualization tools like ORTEP-3 () are industry standards for confirming bond lengths, angles, and stereochemistry.

- Spectroscopy : NMR and IR (as used in ) would verify functional groups, while GC-MS could monitor purity and degradation products.

Toxicity and Metabolic Pathways

- Benzyl Alcohol : Rapidly absorbed and metabolized to benzoic acid, causing respiratory irritation in humans.

- Target Compound : Ester hydrolysis could release benzyl alcohol, suggesting similar toxicity risks. However, the azetidine ring’s stability in biological systems remains uncharacterized in the evidence.

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : No toxicity data provided, but its amide group likely reduces metabolic lability compared to esters.

Biological Activity

Benzyl 3-hydroxy-2-methylazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an azetidine ring, which contributes to its unique biological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit enzymes such as phosphoinositide 3-kinases (PI3K), which play crucial roles in cell signaling pathways related to growth and survival. Inhibition of PI3K has been linked to reduced tumor growth in cancer models .

- Modulation of Immune Responses : The compound may also affect immune cell functions, particularly in the context of autoimmune diseases. By modulating T-cell activation and B-cell proliferation, it could serve as a therapeutic agent for conditions like rheumatoid arthritis and systemic lupus erythematosus .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Activity : A study demonstrated that this compound effectively reduced the proliferation of cancer cell lines by targeting the PI3K/AKT signaling pathway. This was evidenced by decreased levels of phosphorylated AKT and downstream effectors, leading to increased apoptosis in treated cells .

- Immunomodulation : In a murine model of autoimmune disease, administration of the compound resulted in a significant decrease in autoantibody production and improved clinical scores compared to controls. This suggests its potential utility in managing autoimmune conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Benzyl 3-hydroxy-2-methylazetidine-1-carboxylate, and how can purity be optimized?

- Methodological Answer : The synthesis of azetidine derivatives often involves ring-closing strategies or functionalization of preformed azetidine cores. For example, tert-butyl-protected analogs (e.g., tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate) are synthesized via stereoselective methods using chiral catalysts or resolving agents . Purification can be achieved via flash chromatography (silica gel, gradient elution) or recrystallization in solvents like ethyl acetate/hexane. Monitoring reaction progress by TLC and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR can resolve the azetidine ring protons (e.g., δ 3.5–4.5 ppm for N-CH2 and O-COO groups) and confirm stereochemistry through coupling constants. DEPT-135 distinguishes CH, CH2, and CH3 groups.

- IR : Peaks at ~3400 cm⁻¹ (hydroxyl stretch) and ~1700 cm⁻¹ (carbamate carbonyl) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and isotopic pattern matching the formula (C12H15NO3).

Q. How should researchers handle stability issues during storage of this compound?

- Methodological Answer : The hydroxyl and carbamate groups make the compound sensitive to moisture and oxidation. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Pre-purge storage containers and use desiccants (e.g., molecular sieves). Regularly assess degradation via HPLC and NMR .

Advanced Research Questions

Q. How can the absolute stereochemistry of this compound be determined experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXL for structure refinement and ORTEP-3 for visualization . For microcrystalline samples, compare experimental VCD (vibrational circular dichroism) spectra with DFT-simulated spectra to assign configuration.

Q. What strategies resolve discrepancies between computational conformational predictions and experimental NMR data?

- Methodological Answer : Discrepancies may arise from solvent effects or dynamic processes. Perform NMR in multiple solvents (DMSO-d6, CDCl3) to assess solvation-driven shifts. Use NOESY/ROESY to identify through-space correlations and validate computed low-energy conformers. Molecular dynamics simulations (e.g., Gaussian or GROMACS) incorporating explicit solvent models can reconcile differences .

Q. How can stereoisomeric impurities be minimized during synthesis?

- Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries to enforce stereocontrol. For example, tert-butyl (2S,3R)- and (2S,3S)-isomers are resolved using chiral HPLC (Chiralpak IA column, hexane/isopropanol) . Enzymatic resolution (lipases or esterases) may also separate diastereomers.

Q. What computational tools aid in designing derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate electrostatic potential surfaces and identify reactive sites. Docking studies (AutoDock Vina) against target proteins (e.g., enzymes) can prioritize substituents for synthesis. QSAR models (via MOE or Schrödinger) correlate electronic parameters (Hammett σ) with biological activity .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and NMR-based stereochemical assignments?

- Methodological Answer : Cross-validate using multiple techniques. If X-ray data (e.g., Flack parameter) and NMR-derived J-coupling constants disagree, re-examine crystal quality (e.g., twinning via SHELXL ). For flexible moieties, variable-temperature NMR can reveal dynamic averaging masking true configurations.

Q. What analytical workflows confirm the absence of regioisomeric byproducts?

- Methodological Answer : Combine LC-MS/MS with ion mobility spectrometry to separate isobaric species. Synthesize and compare retention times/spectra of suspected regioisomers. 2D NMR (HSQC, HMBC) maps correlations to distinguish regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.